(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

Chiral Purity Enantioselective Synthesis Stereochemistry

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine (CAS 859027-48-8) is a chiral, Boc-protected tertiary amine building block within the pyrrolidine class, defined by an (R)-configured stereocenter at the 3-position of the pyrrolidine ring. Its molecular formula is C12H24N2O2 with a molecular weight of 228.33 g/mol, and it typically appears as a white solid soluble in common organic solvents such as ethers and alcohols.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 859027-48-8
Cat. No. B1360900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine
CAS859027-48-8
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CN(C)C
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1
InChIKeySVFCKPUIJBZBQS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine (CAS 859027-48-8) – Chiral Pyrrolidine Building Block


(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine (CAS 859027-48-8) is a chiral, Boc-protected tertiary amine building block within the pyrrolidine class, defined by an (R)-configured stereocenter at the 3-position of the pyrrolidine ring . Its molecular formula is C12H24N2O2 with a molecular weight of 228.33 g/mol, and it typically appears as a white solid soluble in common organic solvents such as ethers and alcohols . The compound serves primarily as a protected intermediate in organic synthesis, where the Boc group masks the pyrrolidine nitrogen to enable selective functionalization at the dimethylamino moiety or at other positions after deprotection, and it is routinely supplied at purities of 95–98% (HPLC) for research and kilogram-scale production [1].

Why the (R)-Enantiomer Cannot Be Replaced by Generic Alternatives in Chiral Synthesis


Substituting the (R)-configured Boc-pyrrolidine with its (S)-enantiomer, the racemic mixture, or a regioisomeric analog fundamentally alters the stereochemical outcome of asymmetric syntheses, invalidating the intended three-dimensional orientation in downstream pharmacophores or catalysts . The presence of the Boc protecting group is essential to prevent undesired side reactions during subsequent functionalization steps, meaning an unprotected or differently protected pyrrolidine cannot be directly interchanged without altering the synthetic route . The differential data below quantify these functional and stereochemical distinctions, establishing that the exact compound, not merely its structural class, must be procured for reproducible, high-fidelity results.

Quantitative Differentiation Guide for (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine Procurement


Enantiomeric Purity vs. (S)-Enantiomer: HPLC Assay Comparison

The target (R)-enantiomer is supplied with a minimum HPLC purity of 98%, a specification matched by the (S)-enantiomer (CAS 859213-51-7) from the same manufacturer [1]. However, the critical differentiation lies in the enantiomeric excess (ee), where the (R)-enantiomer's optical purity is guaranteed by a stereospecific synthetic route that inverts the center at the 3-position, preserving the (R)-configuration; the (S)-enantiomer uses the opposite starting material [2]. No direct head-to-head ee comparison is available, but the patented production method for the (R)-enantiomer ensures high optical purity as a process specification [2].

Chiral Purity Enantioselective Synthesis Stereochemistry

Stereochemical Stability vs. Racemization Risk in Synthesis

The Boc-protected (R)-pyrrolidine scaffold has been demonstrated to resist racemization under the reaction conditions described in EP2050735A1, where the (R)-configuration is retained during substitution at the 3-position [1]. In contrast, unprotected 3-aminopyrrolidine analogs are prone to racemization under basic or thermal conditions; the patent reports that the Boc group provides a steric and electronic shield that preserves enantiomeric excess, although no quantitative racemization rate is given for the unprotected comparator [1].

Racemization Stereochemical Integrity Process Chemistry

Predicted Physicochemical Profile vs. Regioisomeric 2-Substituted Analog

Computational comparison of the target 3-substituted dimethylaminomethyl pyrrolidine with its 2-substituted regioisomer reveals a meaningful difference in lipophilicity: the target compound has a predicted LogP of 1.74 , while the 2-substituted variant, (R)-2-(dimethylaminomethyl)pyrrolidine, exhibits a lower LogP (not explicitly published but estimated to be ca. 1.0–1.2 based on structural analogs), indicating better membrane permeability potential for the 3-substituted scaffold. Additionally, the 3-substituted compound has a higher predicted boiling point (285.6 °C) compared to the 2-substituted analog (approx. 240 °C), a distinction relevant to purification and handling .

Physicochemical Properties Drug-Likeness ADME Prediction

Synthetic Yield and Scalability via Stereospecific Route

The patented synthesis in EP2050735A1 reports a stereospecific conversion of an (S)-3-substituted pyrrolidine to the (R)-3-dimethylamino derivative with inversion, achieving the target compound in high yield [1]. While exact yield numbers are not disclosed, the process is described as 'one of the most efficient processes for production' among available methods, and it is scalable to kilogram quantities as evidenced by commercial suppliers offering up to kg-scale production [2]. In contrast, alternative syntheses of the racemic mixture typically afford lower overall yields due to the need for chiral resolution steps.

Process Chemistry Scale-Up Stereospecific Synthesis

Optimal Use Cases for (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine Based on Evidence


Enantioselective Synthesis of NK-3 Receptor Antagonists and CNS Drug Candidates

The (R)-configuration is essential for constructing pyrrolidine-based NK-3 receptor antagonists, where the 3-substituted chiral amine serves as a core pharmacophoric element. Procurement of the precise (R)-enantiomer ensures the desired stereochemistry for target binding, as using the (S)-enantiomer would invert the orientation and likely abolish activity . The Boc protection enables subsequent N-arylation or N-alkylation without compromising the stereocenter.

Chiral Ligand and Organocatalyst Development

The compound is routinely employed as a starting material for chiral ligands used in asymmetric catalysis, where the (R)-stereochemistry induces specific enantioselectivity in reactions such as hydrogenations and C–C bond formations . The Boc group can be removed under acidic conditions to liberate the free amine, which can then coordinate to metal centers, providing a modular entry to tunable catalyst libraries.

Agrochemical Intermediate for Chiral Pesticides and Herbicides

The (R)-enantiomer is utilized as a building block in the synthesis of chiral agrochemicals, including certain pesticides and herbicides where the (R)-configuration is responsible for the desired biological activity and environmental degradation profile . The high enantiomeric purity available for this compound supports regulatory requirements for single-enantiomer agrochemical products.

Biochemical Probe Synthesis for Enzyme Mechanism Studies

Researchers employ the Boc-protected pyrrolidine to generate enzyme substrates or inhibitors that probe the stereochemical requirements of amination reactions, particularly those involving cytochrome P450 enzymes . The dimethylamino group mimics natural substrates, while the Boc group allows for late-stage deprotection and conjugation to reporter tags.

Technical Documentation Hub

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